Thiophen-2-yl-m-tolylamino-acetic acid

Lipophilicity Druglikeness Physicochemical Property Prediction

Researchers conducting SAR-by-catalog often face gaps when the critical meta-tolyl isomer is unavailable, forcing the use of ortho- or para-substitutes that alter lipophilicity, conformation, and target engagement. Thiophen-2-yl-m-tolylamino-acetic acid (CAS 725253-14-5) fills this precise need. - Meta-methyl substitution delivers a distinct clogP (~2.8) and TPSA (49.3 Ų) profile vs. ortho/para isomers, enabling controlled SAR deconvolution. - Fragment-like MW (247.31 Da) with 4 rotatable bonds suits PPI interface and allosteric kinase pocket screening. - Favorable BBB-penetrant ADME predictions reduce CNS program attrition. - Available alongside ortho- and para-isomers for systematic library construction. Supplied with Certificate of Analysis; inquire for bulk quantities.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
Cat. No. B13916662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophen-2-yl-m-tolylamino-acetic acid
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(C2=CC=CS2)C(=O)O
InChIInChI=1S/C13H13NO2S/c1-9-4-2-5-10(8-9)14-12(13(15)16)11-6-3-7-17-11/h2-8,12,14H,1H3,(H,15,16)
InChIKeyZVCWCYUUHSQXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiophen-2-yl-m-tolylamino-acetic acid Overview


Thiophen-2-yl-m-tolylamino-acetic acid (CAS 725253-14-5, MF: C₁₃H₁₃NO₂S, MW: 247.31) is a synthetic N-aryl-α-amino acid derivative featuring a thiophene ring at the α-position and a meta-tolyl group on the amino nitrogen . It serves as a versatile building block for the synthesis of more complex bioactive molecules and as a scaffold for exploring structure-activity relationships in medicinal chemistry . The compound is classified within the broader family of thiophene-containing amino acids, which are known for their diverse pharmacological potential, including applications in antimicrobial and kinase inhibitor research [1].

SAR building block Meta-tolyl thiophene scaffold for kinase inhibitor and antimicrobial research
CNS compound design Predicted TPSA and lipophilicity profile may support BBB penetrance studies
Fragment-like scaffold Rotatable bonds and MW support fragment-based screening workflows
Meta-substitution specificity Enables positional isomer SAR libraries; ortho/para isomers differ in properties

Generic Substitution Risks with Thiophen-2-yl-m-tolylamino-acetic acid


Thiophen-2-yl-m-tolylamino-acetic acid possesses a unique substitution pattern—specifically, the meta-methyl group on the N-phenyl ring and the thiophene at the α-carbon—that is not shared by its closest commercially available analogs, such as the ortho-isomer [Thiophen-2-yl(o-tolyl)amino]acetic acid (CAS N/A, but described as EVT-13129231) or the para-isomer Thiophen-2-yl-p-tolylamino acetic acid (CAS N/A) [1]. Substituting the meta-isomer with its ortho or para counterparts can lead to significant differences in electronic distribution, steric hindrance, and molecular conformation, which in turn affect key properties like lipophilicity (logP), binding affinity, and metabolic stability [2]. Furthermore, the absence of the N-aryl group, as in the simpler building block 2-amino-2-(thiophen-2-yl)acetic acid (CAS 21124-40-3), results in a completely different physicochemical profile and loss of specific π-π stacking or hydrophobic interactions crucial for target engagement in biological systems [3]. Therefore, for structure-activity relationship studies or the synthesis of specific N-aryl amino acid-containing libraries, generic substitution is not equivalent and will introduce uncontrolled experimental variables.

Ortho/para substitution may shift properties
Meta-methyl pattern creates distinct electronic distribution; ortho and para isomers may alter lipophilicity and binding affinity, limiting direct substitution.
Unsubstituted scaffold lacks N-aryl interactions
Removing the N-aryl group may eliminate π-π stacking and hydrophobic contacts, altering target engagement.
Substitution pattern may alter flexibility
Different rotatable bond count and metabolic sites can introduce variability in SAR; direct replacement requires validation.

Thiophen-2-yl-m-tolylamino-acetic acid: Differentiation Evidence


Higher Lipophilicity from Meta-Substitution

Thiophen-2-yl-m-tolylamino-acetic acid is predicted to have a higher lipophilicity (clogP) than its ortho- and para-isomers, a critical factor influencing membrane permeability and oral absorption. The meta-substituted tolyl group creates a different molecular dipole and solvation surface area compared to the ortho and para configurations [1]. This difference can be quantified using standard in silico property calculators.

Lipophilicity (clogP)
Class-level inference
Meta ~2.8, Ortho ~2.6 (+0.2)
May influence passive permeability and absorption predictions
In silico estimate; empirical validation recommended
Lipophilicity Druglikeness Physicochemical Property Prediction

Reduced TPSA with N-Aryl Substitution

The addition of the m-tolyl group to the amino nitrogen significantly increases the Topological Polar Surface Area (TPSA) compared to the unsubstituted parent scaffold, 2-amino-2-(thiophen-2-yl)acetic acid (thienylglycine) [1]. This TPSA increase, from 63.3 Ų to 49.3 Ų, modifies the compound's ability to cross biological membranes, particularly the blood-brain barrier (BBB).

TPSA
Class-level inference
49.3 Ų vs 63.3 Ų (-14.0)
May improve predicted blood-brain barrier permeability
Calculated; confirm with experimental PAMPA-BBB
Blood-Brain Barrier Permeability ADME Properties Medicinal Chemistry

Enhanced Conformational Flexibility for Target Binding

Thiophen-2-yl-m-tolylamino-acetic acid possesses a greater number of rotatable bonds and a higher molecular weight than simpler thiophene amino acid building blocks, offering a more conformationally diverse scaffold for exploring interactions with biological targets [1]. This increased flexibility can be quantified by counting rotatable bonds.

Rotatable Bonds
Class-level inference
4 vs 2 bonds (+2)
Supports fragment-based screening and binding adaptation
In silico count; binding assays recommended
Molecular Flexibility Ligand Efficiency Fragment-Based Drug Discovery

Distinct UV Absorption Profile for LC-MS Analysis

The presence of the m-tolylamino group significantly shifts the compound's ultraviolet (UV) absorption maximum compared to the unsubstituted thienylglycine analog, providing a distinct analytical handle for quantification and purity assessment via HPLC/LC-MS [1]. The extended π-system of the N-aryl ring results in a bathochromic shift (red shift) in λmax.

UV λmax Shift
Class-level inference
~245 nm vs ~230 nm (+15 nm)
Enables distinct analytical detection for LC-MS workflows
Estimated shift; experimental λmax confirmation advised
Analytical Chemistry LC-MS Purity Determination

Applications of Thiophen-2-yl-m-tolylamino-acetic acid


CNS Lead Optimization for Kinase and Inflammation Targets

Based on its calculated lipophilicity (clogP ~2.8) and TPSA (49.3 Ų), Thiophen-2-yl-m-tolylamino-acetic acid is an ideal scaffold for designing blood-brain barrier (BBB) penetrant compounds . Researchers investigating novel treatments for neuroinflammation or CNS cancers can utilize this compound to build focused libraries, leveraging its favorable ADME predictions to reduce early-stage attrition due to poor CNS exposure. This is a key differentiator from more polar, unsubstituted amino acid scaffolds .

Fragment-Based Drug Discovery for PPIs

The compound's molecular weight (247.31 Da) and 4 rotatable bonds place it in a 'fragment-like' space with greater three-dimensionality than simpler phenylglycine analogs . This makes it an attractive starting fragment for exploring novel binding pockets on challenging targets like PPI interfaces or allosteric kinase sites, where its conformational flexibility can be exploited to map out key interaction points .

Positional Isomer Libraries for SAR Studies

Procuring Thiophen-2-yl-m-tolylamino-acetic acid alongside its ortho and para isomers allows medicinal chemists to conduct direct, controlled SAR studies [1]. The quantifiable differences in lipophilicity and conformation between these isomers enable researchers to deconvolute the specific contributions of substitution pattern to target potency and selectivity, providing critical insights for lead optimization that cannot be obtained by using a single isomer .

Antimicrobial Agents with Enhanced Membrane Permeability

Given the well-documented antimicrobial potential of thiophene derivatives and the favorable lipophilicity of this specific compound, it is a suitable advanced intermediate for synthesizing novel antibacterial or antifungal agents [2]. The meta-tolyl group can provide a crucial hydrophobic anchor for disrupting bacterial membranes or for engaging lipophilic pockets in bacterial enzymes, offering a potential advantage over less lipophilic analogs .

Application
Selection Property
Validation Focus
CNS compound research for kinase pathways
Calculated lipophilicity and TPSA profile
BBB permeability assay validation
PPI fragment screening
Molecular weight and rotatable bond count
Ligand efficiency and binding assay validation
Positional isomer SAR libraries
Meta-substitution pattern
Isomer-specific potency and selectivity profiling
Antimicrobial screening studies
Lipophilic thiophene scaffold
Membrane permeability and MIC assay validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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